molecular formula C12H14N2O B2362175 9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole CAS No. 796069-34-6

9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Cat. No.: B2362175
CAS No.: 796069-34-6
M. Wt: 202.257
InChI Key: JYDPIXHJBXIBML-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.

Mode of Action

It’s known that indole derivatives interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially alter the normal functioning of these targets, leading to observable changes in the biological system.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole is known to interact with various enzymes, proteins, and other biomolecules. The compound’s indole ring has the affinity to bind to receptors , which suggests that it may interact with various biomolecules in the body

Cellular Effects

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is synthesized via intramolecular indole N–H alkylation of novel bis-amide Ugi-adducts This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an indole derivative with a suitable pyrazine precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Antitumor Applications

1. Antiproliferative Activity

Research indicates that derivatives of 9-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that compounds bearing the methoxy group at the 8-position of the pyrazino[1,2-a]indole nucleus showed significant inhibition of cell growth in human chronic myelogenous leukemia K562 cells. The structure-activity relationship (SAR) highlighted that the presence of the methoxy group at this specific position was crucial for enhanced activity compared to other positions .
  • Data Summary :
CompoundCell LineIC50 (µM)
This compoundK56212.5
Other derivatives (C-6 or C-7 methoxy)Various>50

This table illustrates the potency of this compound compared to its positional isomers.

Antibacterial Applications

2. Antibacterial Activity

The antibacterial properties of this compound have been explored against both Gram-positive and Gram-negative bacteria:

  • Study Findings : A series of substituted derivatives were synthesized and tested against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. Compounds demonstrated mild to moderate antibacterial activity with some derivatives showing potent effects with minimum inhibitory concentrations (MIC) ranging from 3.75 to 60 µg/disc .
  • Data Summary :
CompoundBacteria TestedMIC (µg/disc)
4dStaphylococcus aureus15
4eSalmonella typhi10
4fEscherichia coli25

This summary reflects the effectiveness of specific derivatives in combating bacterial strains.

Anti-inflammatory Applications

3. Anti-inflammatory Potential

Emerging studies suggest that derivatives of this compound also possess anti-inflammatory properties:

  • Study Findings : Research indicated that certain tetrahydropyrazino derivatives can significantly reduce inflammation markers such as IL-1β and TNF-α in vitro. These compounds were shown to inhibit the activation of inflammatory pathways effectively .
  • Data Summary :
CompoundInflammation Marker Reduction (%)Model Used
C1IN75%Carrageenan-induced edema
C2IN70%TNF-α production assay

This table highlights the anti-inflammatory efficacy of selected derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazinoindole derivatives and indole-based molecules, such as:

Uniqueness

What sets 9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole apart is the presence of the methoxy group at the 9-position, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its anticancer properties and other pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate indole derivatives with hydrazine and subsequent cyclization processes. Variations in substituents can significantly affect the compound's biological activity. For instance, the introduction of different aryl or alkyl groups at specific positions has been shown to enhance cytotoxicity against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydropyrazino[1,2-a]indole derivatives. For example:

  • Cytotoxicity Against Breast Cancer Cells : A series of compounds related to this compound were evaluated for their cytotoxic effects on MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative) breast cancer cell lines. Compounds demonstrated varying degrees of potency:
    • Compound 2b exhibited a GI50 value of 12.2 µM against MCF-7 cells.
    • Compounds 1h and 1i , containing furan and benzylamide groups respectively, showed enhanced activity against MDA-MB-468 cells compared to standard treatments like gefitinib .

The mechanism by which these compounds exert their effects involves several pathways:

  • Inhibition of Akt Phosphorylation : Some derivatives inhibit the phosphorylation of Akt (T308), a critical kinase involved in cell survival and proliferation pathways. This inhibition contributes to their anticancer effects by promoting apoptosis in cancer cells .
  • Synergistic Effects : Certain combinations with existing therapies (e.g., gefitinib) have shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Antimicrobial Activity

Beyond anticancer properties, this compound and its derivatives have been evaluated for antimicrobial activity. Studies indicate that some analogs possess significant antibacterial properties against various pathogens. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance antimicrobial efficacy .

Case Studies

CompoundCell LineGI50 Value (µM)Remarks
2bMCF-712.2Potent activity
1hMDA-MB-468<10More potent than gefitinib
3aMDA-MB-468<5Synergistic with gefitinib

Properties

IUPAC Name

9-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-15-12-4-2-3-11-10(12)7-9-8-13-5-6-14(9)11/h2-4,7,13H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDPIXHJBXIBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C3N2CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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